synthesis of cis-1,2,3,6-Tetrahydrophthalimide from maleic anhydride and butadiene
synthesis of cis-1,2,3,6-Tetrahydrophthalimide from maleic anhydride and butadiene
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of the synthesis of cis-1,2,3,6-Tetrahydrophthalimide, a valuable intermediate in the production of fungicides and other bioactive molecules. The synthesis is a robust two-step process commencing with the Diels-Alder reaction of 1,3-butadiene (B125203) and maleic anhydride (B1165640), followed by the imidation of the resulting anhydride.
Overall Reaction Scheme
The synthesis proceeds in two primary stages:
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Step 1: Diels-Alder Cycloaddition. A [4+2] cycloaddition between the conjugated diene (1,3-butadiene) and a dienophile (maleic anhydride) forms the cyclic adduct, cis-1,2,3,6-tetrahydrophthalic anhydride.
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Step 2: Imidation. The anhydride intermediate is reacted with a nitrogen source, typically ammonia (B1221849) or urea (B33335), to form the target product, cis-1,2,3,6-Tetrahydrophthalimide.
Step 1: Synthesis of cis-1,2,3,6-Tetrahydrophthalic Anhydride
The cornerstone of this synthesis is the Diels-Alder reaction, a powerful and stereospecific method for forming six-membered rings.[1] The reaction can be performed using gaseous 1,3-butadiene or by generating it in situ from a stable, solid precursor like 3-sulfolene (B121364) (butadiene sulfone) through thermal decomposition.[1][2][3] The in situ generation is often preferred for safety and ease of handling.[4]
Reaction Mechanism: Diels-Alder Cycloaddition
The reaction is a concerted pericyclic process where the π-electrons from the diene and dienophile rearrange in a cyclic transition state to form two new sigma bonds and a new pi bond in a single step.[4] The cis-conformation of the 1,3-butadiene is essential for the reaction to occur.[1]
Caption: Diels-Alder reaction of 1,3-butadiene and maleic anhydride.
Experimental Protocol: In Situ Generation from 3-Sulfolene
This protocol is adapted from established laboratory procedures.[2][4]
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Apparatus Setup: Assemble a reflux apparatus consisting of a round-bottomed flask, a water-cooled condenser, and a heating mantle. The setup should be placed in a fume hood.
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Reagent Addition: To the flask, add 3-sulfolene, maleic anhydride, and a high-boiling point solvent such as xylene or toluene (B28343).[2]
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Heating and Reflux: Heat the mixture gently to reflux. The thermal decomposition of 3-sulfolene releases 1,3-butadiene and sulfur dioxide gas.[1][4] The liberated butadiene immediately reacts with the maleic anhydride present in the solution. Maintain reflux for approximately 30-45 minutes.[5]
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Cooling and Crystallization: After the reflux period, allow the reaction mixture to cool to room temperature. The product, cis-1,2,3,6-tetrahydrophthalic anhydride, will begin to crystallize. Cooling in an ice bath can promote further crystallization.
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Isolation and Purification: Collect the crystals by vacuum filtration. Wash the crystals with a cold, non-polar solvent like petroleum ether to remove residual solvent and any unreacted starting materials.[4] The product can be further purified by recrystallization from a suitable solvent (e.g., a toluene/petroleum ether mixture).[4]
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Drying: Air-dry the purified crystals or dry in a low-temperature oven to obtain the final product.
Quantitative Data for Step 1
| Parameter | Value | Reference |
| Reactants | ||
| 3-Sulfolene Molar Mass | 118.15 g/mol | [2] |
| Maleic Anhydride Molar Mass | 98.06 g/mol | [1] |
| Product | ||
| Anhydride Molar Mass | 152.15 g/mol | [6] |
| Anhydride Melting Point | 99-104 °C | |
| 101.4 °C | [6] | |
| 97-103 °C | ||
| Reaction Conditions | ||
| Solvent | Xylene or Toluene | [2][5] |
| Temperature | Reflux (approx. 140 °C for xylene) | [2] |
| Reaction Time | 30-45 minutes | [5] |
| Yield | ||
| Typical Reported Yield | 41.7% - 97% | [1] |
Step 2: Synthesis of cis-1,2,3,6-Tetrahydrophthalimide
The second step involves the conversion of the anhydride to the corresponding imide. This is typically achieved by reacting the anhydride with a source of ammonia, such as urea or aqueous/gaseous ammonia, in a suitable solvent.
Experimental Protocol: Imidation using a Nitrogen Source
This generalized protocol is based on standard imidation procedures.
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Reagent Addition: In a reaction vessel, dissolve the cis-1,2,3,6-tetrahydrophthalic anhydride synthesized in Step 1 in a suitable solvent, such as N,N-Dimethylformamide (DMF).
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Nitrogen Source: Add the nitrogen source (e.g., urea) to the solution.
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Heating: Heat the reaction mixture to facilitate the ring-opening of the anhydride followed by cyclization to form the imide. Water is eliminated during this process.
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Solvent Removal: After the reaction is complete, remove the solvent by distillation, often under reduced pressure.
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Crystallization and Isolation: Cool the remaining mixture to room temperature to induce crystallization of the crude product. Collect the white, crystalline product by filtration.
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Purification: Wash the collected solid with water and then dry. The product can be further purified by recrystallization if necessary to achieve high purity. A reported purity of 99.51% has been achieved with this method.[7]
Quantitative Data for Step 2
| Parameter | Value | Reference |
| Reactant | ||
| Anhydride Molar Mass | 152.15 g/mol | [6] |
| Product | ||
| Imide Molar Mass | 151.16 g/mol | [8] |
| Imide Melting Point | 129-133 °C (lit.) | [8] |
| 134.5-135.4 °C (recrystallized) | [7] | |
| Reaction Conditions | ||
| Solvent | N,N-Dimethylformamide (DMF) | [7] |
| Yield | ||
| Reported Yield | 97.40% | [7] |
Overall Synthesis Workflow
The following diagram illustrates the logical flow from starting materials to the final product.
Caption: Workflow for the two-step synthesis of cis-1,2,3,6-Tetrahydrophthalimide.
Safety Considerations
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3-Sulfolene: Heating 3-sulfolene liberates sulfur dioxide (SO₂), which is a toxic and corrosive gas. This step must be performed in a well-ventilated fume hood.[4]
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Maleic Anhydride: It is corrosive and an irritant. Avoid inhalation of dust and contact with skin and eyes.[4]
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Solvents: Xylene and toluene are flammable organic solvents. Handle with care and avoid ignition sources.
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General Practices: Standard personal protective equipment (PPE), including safety goggles, lab coats, and gloves, should be worn at all times.
References
- 1. Diels-Alder Reaction of 1,3-Butadiene And Maleic Anhydride to Produce 4-Cyclohexene-Cis-1,2-Dicarboxylic Acid - Edubirdie [edubirdie.com]
- 2. scribd.com [scribd.com]
- 3. chemistry.du.ac.in [chemistry.du.ac.in]
- 4. cerritos.edu [cerritos.edu]
- 5. chemistry-online.com [chemistry-online.com]
- 6. 1,2,3,6-Tetrahydrophthalic anhydride for synthesis 85-43-8 [sigmaaldrich.com]
- 7. CIS-1,2,3,6-TETRAHYDROPHTHALIMIDE | 1469-48-3 [chemicalbook.com]
- 8. cis-1,2,3,6-Tetrahydrophthalimide 96 1469-48-3 [sigmaaldrich.com]
